molecular formula C17H13FN2O2 B11344918 N-(4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

N-(4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11344918
M. Wt: 296.29 g/mol
InChI Key: OYOIKRKWEQAVFO-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study its interactions with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: It can be used in the development of new catalysts or as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the fluorophenyl group.

    N-(4-Fluorophenyl)methylfuran-2-carboxamide: Similar structure but lacks the pyridine ring.

    N-(Pyridin-2-yl)furan-2-carboxamide: Similar structure but lacks the fluorophenyl group and the methyl group.

Uniqueness

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both the fluorophenyl group and the pyridine ring, which can impart specific electronic and steric properties to the molecule. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)12-20(16-5-1-2-10-19-16)17(21)15-4-3-11-22-15/h1-11H,12H2

InChI Key

OYOIKRKWEQAVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CO3

Origin of Product

United States

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